molecular formula C15H22ClNO4S B15107861 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-3,5-dimethylpiperidine

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No.: B15107861
M. Wt: 347.9 g/mol
InChI Key: PWKDXOSRTYKZTG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound with a complex structure, characterized by the presence of a piperidine ring substituted with a 4-chloro-2,5-dimethoxybenzenesulfonyl group

Preparation Methods

The synthesis of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with 3,5-dimethylpiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often emphasize efficiency and cost-effectiveness, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in amines.

Scientific Research Applications

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the piperidine ring contributes to its overall stability and reactivity. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which it is studied.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-3,5-dimethylpiperidine stands out due to its unique combination of functional groups. Similar compounds include:

    4-Chloro-2,5-dimethoxybenzenesulfonyl chloride: This compound is a key intermediate in the synthesis of the target molecule.

    3,5-Dimethylpiperidine: This is another important building block used in the synthesis.

    Other sulfonyl-substituted piperidines: These compounds share structural similarities but differ in their specific substituents and resulting properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H22ClNO4S

Molecular Weight

347.9 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C15H22ClNO4S/c1-10-5-11(2)9-17(8-10)22(18,19)15-7-13(20-3)12(16)6-14(15)21-4/h6-7,10-11H,5,8-9H2,1-4H3

InChI Key

PWKDXOSRTYKZTG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C

Origin of Product

United States

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